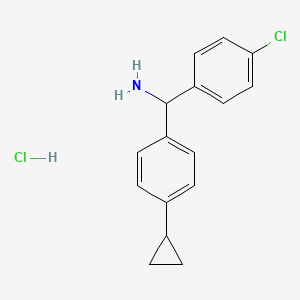

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride” is likely a derivative of “(4-Chlorophenyl)methanamine hydrochloride”, which has a CAS Number of 42365-43-5 .

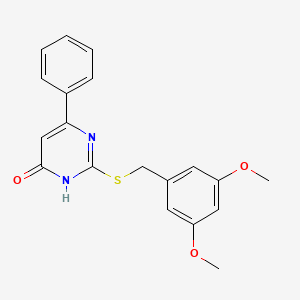

Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride” is likely similar to that of “(4-chlorophenyl)methanamine”, which has a molecular formula of C7H8ClN .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride” are likely similar to those of “(4-chlorophenyl)methanamine”, which has a density of 1.2±0.1 g/cm3, a boiling point of 216.6±15.0 °C at 760 mmHg, and a flash point of 90.6±0.0 °C .

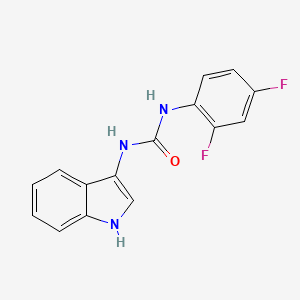

Scientific Research Applications

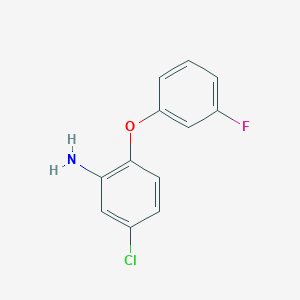

Environmental and Biological Impacts of Chlorinated Compounds

- Chlorinated compounds, including chlorophenols and polychlorinated biphenyls (PCBs), have been extensively studied due to their persistence in the environment and potential for bioaccumulation. These compounds are associated with a variety of toxic effects on both humans and wildlife. Chlorophenols, for example, have been implicated in causing liver disease, chloracne, and even cancer upon prolonged exposure (Kimbrough, 1972; Bedoux et al., 2012).

- The degradation and toxicity mechanisms of chlorinated compounds have been a significant focus, revealing their impact on aquatic ecosystems and potential human health risks. For instance, certain chlorinated compounds are known to induce oxidative stress and disrupt endocrine functions in fish, serving as a model for understanding their effects in higher organisms (Ge et al., 2017).

- Research on environmental estrogens highlights compounds like methoxychlor, a pesticide with estrogenic activity, to illustrate the broader category of synthetic chemicals that can interfere with hormonal systems, emphasizing the need for careful evaluation of chlorinated compounds including (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride in terms of their bioactivity and potential for endocrine disruption (Cummings, 1997).

properties

IUPAC Name |

(4-chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN.ClH/c17-15-9-7-14(8-10-15)16(18)13-5-3-12(4-6-13)11-1-2-11;/h3-11,16H,1-2,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZTXFVUXIZONQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/no-structure.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)

![(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2589559.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2589560.png)

![7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2589564.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2589565.png)

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2589566.png)